molecular formula C12H15NO B8431913 2-Methylindol-3-ylpropanol

2-Methylindol-3-ylpropanol

Cat. No.: B8431913
M. Wt: 189.25 g/mol
InChI Key: NKCRRPJVJZNTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylindol-3-ylpropanol is a substituted indole derivative characterized by a methyl group at the 2-position of the indole ring and a propanol (3-hydroxypropyl) chain at the 3-position. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and aromaticity from the indole system.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(2-methyl-1H-indol-3-yl)propan-1-ol

InChI

InChI=1S/C12H15NO/c1-3-11(14)12-8(2)13-10-7-5-4-6-9(10)12/h4-7,11,13-14H,3H2,1-2H3

InChI Key

NKCRRPJVJZNTIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(NC2=CC=CC=C21)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1H-Indol-3-yl)-2-methylpropan-1-amine

  • Structure : Features a tertiary amine group instead of a hydroxyl group on the propyl chain.
  • Key Differences: The amine group increases basicity compared to the alcohol in 2-Methylindol-3-ylpropanol.
  • Synthesis : Likely involves reductive amination or alkylation of indole precursors, contrasting with esterification or hydroxylation pathways for alcohol derivatives.

Methyl 2-Amino-3-(1H-Indol-3-yl)propanoate Derivatives

  • Structure: Includes an esterified amino acid side chain (e.g., methyl ester of tryptophan derivatives).
  • Key Differences: The ester and amino groups introduce dual functionality, enabling peptide coupling or hydrolysis reactions, unlike the stable alcohol in this compound.
  • Applications : Often used as intermediates in peptide synthesis or protease inhibition studies.

3-(5-Methyl-2-Thien-2-yl-1H-Indol-3-yl)propanoic Acid

  • Structure : Substituted with a thiophene ring at the indole 2-position and a carboxylic acid chain.
  • The carboxylic acid group increases acidity (pKa ~4-5), enabling salt formation, unlike the neutral propanol derivative .
  • Biological Relevance: Carboxylic acid derivatives are common in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting possible anti-inflammatory applications.

N-(2-(1H-Indol-3-yl)ethyl)propanamide Derivatives

  • Structure : Amide-linked indole derivatives (e.g., conjugated with naproxen or biphenyl groups).
  • Key Differences: Amide bonds confer rigidity and resistance to enzymatic degradation compared to the flexible propanol chain. Enhanced hydrogen-bonding capacity due to the amide group, influencing solubility and receptor interactions .
  • Pharmacological Potential: Demonstrated in studies targeting SARS-CoV-2 protease inhibition ().

Structural and Functional Comparison Table

Compound Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound Indole, methyl, propanol ~189.24* Moderate polarity, potential CNS activity Deduced
2-(1H-Indol-3-yl)-2-methylpropan-1-amine Indole, methyl, amine ~188.27 Psychoactive tryptamine analog
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate Indole, methyl ester, amine 218.25 Chiral intermediate in peptide synthesis
3-(5-Methyl-2-thien-2-yl-1H-indol-3-yl)propanoic acid Indole, thiophene, carboxylic acid 285.40 NSAID-like anti-inflammatory potential
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indole, naphthalene, amide 400.48* SARS-CoV-2 protease inhibition

*Calculated based on molecular formulas.

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